molecular formula C15H14BrCl2N3O2 B3033816 (4-(2-(4-Bromophenyl)-2-oxoacetyl)phenyl)guanidine dihydrochloride CAS No. 1211160-05-2

(4-(2-(4-Bromophenyl)-2-oxoacetyl)phenyl)guanidine dihydrochloride

Cat. No.: B3033816
CAS No.: 1211160-05-2
M. Wt: 419.1
InChI Key: BTANXLXXOAOZTN-UHFFFAOYSA-N
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Description

(4-(2-(4-Bromophenyl)-2-oxoacetyl)phenyl)guanidine dihydrochloride is a high-purity chemical compound with the CAS Number 1211160-05-2 and a molecular weight of 419.10 g/mol . This guanidine derivative features a bromophenyl group and is supplied as a solid for research applications . It should be stored at 2-8°C to maintain stability . Guanidine-based compounds are a significant area of investigation in medicinal chemistry. Recent research highlights the potential of structurally complex guanidine compounds to exhibit potent antifungal activities, underscoring the value of this chemical class in developing new anti-infective agents . Furthermore, guanidine derivatives are being explored for their ability to interact with key biological targets. For instance, a related compound has been identified as an inhibitor of the urokinase-type plasminogen activator, an enzyme implicated in processes like cancer metastasis . This suggests potential research applications for this compound family in oncology and cell biology. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[4-[2-(4-bromophenyl)-2-oxoacetyl]phenyl]guanidine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN3O2.2ClH/c16-11-5-1-9(2-6-11)13(20)14(21)10-3-7-12(8-4-10)19-15(17)18;;/h1-8H,(H4,17,18,19);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTANXLXXOAOZTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C(=O)C2=CC=C(C=C2)Br)N=C(N)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrCl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2-(4-Bromophenyl)-2-oxoacetyl)phenyl)guanidine dihydrochloride typically involves multiple steps, starting with the preparation of the bromophenyl and oxoacetyl intermediates. These intermediates are then reacted with guanidine under specific conditions to form the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Relevant Chemical Context

The compound’s structure suggests potential reactivity patterns based on its functional groups:

  • 4-Bromophenyl group : Likely participates in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) due to the C–Br bond .

  • 2-Oxoacetyl moiety : May undergo condensation, nucleophilic addition, or redox reactions.

  • Guanidine group : Strong base with potential for proton transfer, coordination chemistry, or formation of hydrogen bonds.

  • Source focuses on oxazol-5(4H)-ones with sulfone groups.

  • Source details Suzuki couplings of N-(4-bromophenyl)furan-2-carboxamide derivatives.

  • Source explores Pd-catalyzed C(sp³)–H activation but does not mention guanidine derivatives.

Suzuki Cross-Coupling

Replacing the bromine in the 4-bromophenyl group with aryl/heteroaryl groups (e.g., using Pd catalysts and boronic acids) is a plausible pathway, as demonstrated for similar brominated arenes .

Guanidine Functionalization

Guanidine groups are often modified via:

  • Alkylation : Reacting with alkyl halides.

  • Coordination : Binding to transition metals (e.g., Pd, Cu) for catalytic applications.

Recommended Experimental Approaches

To study this compound’s reactivity, consider:

  • Cross-Coupling Reactions

    • Test Suzuki-Miyaura coupling with aryl boronic acids under Pd catalysis .

    • Optimize conditions (catalyst, base, solvent) based on bromophenyl reactivity .

  • Condensation Reactions

    • Explore reactions with aldehydes/ketones via the 2-oxoacetyl group.

  • Acid-Base Behavior

    • Investigate protonation/deprotonation of the guanidine group under varying pH.

Data Gaps and Research Needs

  • No peer-reviewed studies on this compound’s synthesis, stability, or applications were identified in the provided sources.

  • Experimental validation is required to confirm reactivity hypotheses.

Alternative Resources

For authoritative data, consult:

  • SciFinder or Reaxys : Specialized databases for reaction pathways.

  • Recent Journals : Journal of Organic Chemistry, Organic Letters.

Scientific Research Applications

Antimicrobial Activity

Research indicates that guanidine derivatives exhibit significant antimicrobial properties. In a study assessing the antibacterial activity of various guanidinium glyoxamide derivatives, including the target compound, it was found that these compounds demonstrated moderate to excellent activity against Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values were determined, revealing that the presence of a bromine substituent on the phenyl ring enhanced antibacterial efficacy.

Table 1: Antibacterial Activity of Guanidine Derivatives

Compound IDMIC against S. aureus (µg/mL)MIC against E. coli (µg/mL)
Compound 34816
Compound 3548
Compound 361632

Antibiofilm Activity

The ability of these compounds to disrupt biofilms was also evaluated. The study utilized crystal violet staining to assess biofilm formation and disruption capabilities. Compounds with a guanidinium group showed enhanced biofilm inhibition compared to their quaternary ammonium counterparts .

Alzheimer's Disease Research

Guanidine derivatives have been investigated for their potential in treating neurodegenerative diseases, particularly Alzheimer's disease (AD). A patent outlines methods using compounds that inhibit β-amyloid peptide release and synthesis, suggesting that similar guanidine derivatives could be effective in preventing or treating AD . The structural characteristics of these compounds allow them to interact with amyloid precursor proteins, potentially mitigating plaque formation associated with AD.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship is crucial for optimizing the therapeutic potential of guanidine derivatives. Various studies have shown that modifications in the chemical structure can significantly influence biological activity. For instance, the incorporation of halogen substituents like bromine has been linked to increased antimicrobial potency .

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Activity
Bromine SubstitutionIncreased antibacterial activity
Guanidinium GroupEnhanced biofilm disruption
Linker LengthShort linkers preferred for activity

Mechanism of Action

The mechanism of action of (4-(2-(4-Bromophenyl)-2-oxoacetyl)phenyl)guanidine dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The guanidine moiety can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. The bromophenyl and oxoacetyl groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Guanidinium Derivatives

The compound shares structural homology with diaryl guanidinium derivatives synthesized in . Key similarities and differences are outlined below:

Table 1: Comparison with Guanidinium Analogues

Compound Name Substituents (R₁, R₂) Molecular Formula Yield (%) Physical State Notable Features
Target Compound 4-Bromophenyl, 2-oxoacetyl C₁₅H₁₄BrN₃O₂·2HCl N/A Not specified Oxoacetyl group enhances electrophilicity
Compound 6 () 3,4-Difluorophenyl, 4-guanidinophenoxy C₂₀H₁₈F₂N₅O·2HCl 90 White solid High yield; fluorinated aryl groups
Compound 7 () 2-Fluoro-4-iodophenyl, 4-guanidinophenoxy C₂₀H₁₇FIN₅O·2HCl 83 White solid Bulky iodine substituent
Compound 8 () 4-Bromophenyl, 4-guanidinophenoxy C₂₀H₁₈BrN₅O·2HCl 87 Pale yellow solid Bromine enhances lipophilicity

Key Observations:

Structural Variations: The target compound’s 2-oxoacetyl group distinguishes it from Compounds 6–8, which feature a 4-guanidinophenoxy linker. This difference may influence electronic properties (e.g., electron-withdrawing oxoacetyl vs. electron-rich phenoxy) and binding interactions with biological targets .

Synthetic Feasibility :

  • Compounds 6–8 were synthesized via Method A (THF/MeOH solvent system) with yields >83%, implying scalability for guanidinium derivatives. The target compound’s commercial availability () suggests similar synthetic accessibility, though specific protocols are undisclosed.

Biological Implications: While Compounds 6–8 were studied for anti-cancer activity, the target compound’s oxoacetyl group may confer unique reactivity (e.g., keto-enol tautomerism) or modulate kinase inhibition profiles compared to phenoxy-containing analogs .

Comparison with Sulfone-Based Therapeutics ()

Sulfones (e.g., dapsone, celecoxib derivatives) represent a distinct chemical class with diverse biological activities, including anti-inflammatory and anti-cancer effects. Contrasting features include:

Table 2: Guanidinium vs. Sulfone Compounds

Feature Guanidinium Derivatives (Target Compound) Sulfones ()
Core Structure Guanidine backbone with aryl substituents Sulfonyl (-SO₂-) functional group
Chemical Properties Highly basic (pKa ~13); charged at physiological pH Moderately polar; stable under acidic conditions
Biological Targets Kinases, ion channels (hypothesized) COX-2, HIV protease, microbial enzymes
Therapeutic Potential Anti-cancer (speculative) Anti-inflammatory, antimicrobial

Key Insights:

  • Mechanistic Divergence : Sulfones often act via enzyme inhibition (e.g., COX-2), whereas guanidinium derivatives may target nucleic acids or signal transduction pathways due to their cationic nature .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (4-(2-(4-Bromophenyl)-2-oxoacetyl)phenyl)guanidine dihydrochloride, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound can be synthesized via a multi-step route involving condensation of 4-bromophenylglyoxal with a guanidine-functionalized phenyl precursor. Reaction optimization includes:

  • Solvent selection : Tetrahydrofuran (THF) and methanol mixtures are effective for intermediate dissolution and salt formation .
  • Temperature control : Room temperature for coupling reactions, followed by reflux for cyclization.
  • Purification : Recrystallization or column chromatography to isolate the dihydrochloride salt. Yield improvements (e.g., 87% in Method A) rely on stoichiometric adjustments and inert atmosphere use .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

  • Methodological Answer :

  • NMR spectroscopy : ¹H/¹³C NMR confirms the presence of the bromophenyl (δ 7.5–8.0 ppm) and guanidine moieties (δ 6.8–7.2 ppm) .
  • IR spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3400 cm⁻¹ (N-H stretch) validate functional groups .
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) ensures >95% purity. Retention times should match reference standards .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

  • Methodological Answer :

  • Cytotoxicity assays : Use MTT or resazurin-based viability tests in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme inhibition studies : Screen against kinases or proteases linked to diseases (e.g., EGFR, Bcl-2) via fluorometric or colorimetric assays .
  • Dose-response curves : Test concentrations from 1 nM to 100 µM to establish potency thresholds .

Advanced Research Questions

Q. How can researchers address contradictions in biological activity data across different experimental models?

  • Methodological Answer :

  • Cross-validation : Replicate assays in multiple cell lines (e.g., primary vs. immortalized) or animal models to identify model-specific biases .
  • Meta-analysis : Aggregate data from independent studies to discern trends, using statistical tools like ANOVA to resolve discrepancies .
  • Mechanistic profiling : Combine transcriptomics and proteomics to identify off-target effects or pathway crosstalk .

Q. What methodologies are used to study the compound's stability under varying environmental conditions?

  • Methodological Answer :

  • Forced degradation studies : Expose the compound to heat (40–60°C), light (UV-Vis), and pH extremes (2–12) to assess hydrolytic/oxidative stability .
  • LC-MS monitoring : Track degradation products over time to identify unstable functional groups (e.g., oxoacetyl hydrolysis) .
  • Environmental fate modeling : Use QSAR models to predict partitioning coefficients (log P) and biodegradation half-lives .

Q. How can computational modeling be integrated with experimental data to predict its mechanism of action?

  • Methodological Answer :

  • Docking simulations : Use AutoDock or Schrödinger to predict binding affinities for targets like kinases or DNA .
  • MD simulations : Analyze ligand-receptor dynamics over 100+ ns to validate binding stability .
  • QSAR validation : Corrogate computational predictions with experimental IC₅₀ values to refine models .

Q. What experimental designs are suitable for assessing its environmental fate and ecological risks?

  • Methodological Answer :

  • Microcosm studies : Simulate soil/water systems to measure bioaccumulation in Daphnia or algae .
  • Trophic transfer assays : Track compound transfer through food chains (e.g., algae → zooplankton → fish) .
  • Risk matrices : Combine toxicity data (EC₅₀) and exposure levels to calculate hazard quotients .

Q. What strategies exist for combining this compound with other agents to enhance efficacy or reduce toxicity?

  • Methodological Answer :

  • Synergy screens : Use Chou-Talalay assays to test combinations with chemotherapeutics (e.g., cisplatin) or kinase inhibitors .
  • Prodrug design : Conjugate with PEG or liposomes to improve bioavailability and reduce off-target effects .
  • Co-administration studies : Pair with P-glycoprotein inhibitors to overcome multidrug resistance .

Key Notes

  • Theoretical Frameworks : Link mechanistic studies to kinase inhibition or apoptosis pathways (e.g., Bcl-2 family proteins) .
  • Data Reproducibility : Use randomized block designs (4 replicates, 5 plants each) to minimize variability in biological assays .
  • Ethical Compliance : Adhere to OECD guidelines for ecotoxicity testing to ensure regulatory relevance .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-(2-(4-Bromophenyl)-2-oxoacetyl)phenyl)guanidine dihydrochloride
Reactant of Route 2
(4-(2-(4-Bromophenyl)-2-oxoacetyl)phenyl)guanidine dihydrochloride

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